molecular formula C18H14N2O2 B12909469 5-Acetyl-2,6-diphenylpyrimidin-4(1H)-one CAS No. 20954-87-4

5-Acetyl-2,6-diphenylpyrimidin-4(1H)-one

Cat. No.: B12909469
CAS No.: 20954-87-4
M. Wt: 290.3 g/mol
InChI Key: GTKGKDRGSSQGSK-UHFFFAOYSA-N
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Description

5-Acetyl-2,6-diphenylpyrimidin-4(1H)-one is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2,6-diphenylpyrimidin-4(1H)-one typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction may proceed through the formation of an intermediate, which then cyclizes to form the pyrimidine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2,6-diphenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction to amines or alcohols using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 5-Acetyl-2,6-diphenylpyrimidin-4(1H)-one can be used as a building block for synthesizing more complex molecules.

Biology

In biological research, it may be used to study enzyme interactions or as a ligand in binding studies.

Medicine

In medicinal chemistry, derivatives of pyrimidines are often explored for their potential as therapeutic agents, including antiviral, antibacterial, and anticancer properties.

Industry

In industry, such compounds may be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-Acetyl-2,6-diphenylpyrimidin-4(1H)-one would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Triphenylpyrimidine
  • 5-Acetyl-2-phenylpyrimidine
  • 2,6-Diphenylpyrimidin-4-one

Uniqueness

5-Acetyl-2,6-diphenylpyrimidin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

CAS No.

20954-87-4

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

5-acetyl-2,4-diphenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C18H14N2O2/c1-12(21)15-16(13-8-4-2-5-9-13)19-17(20-18(15)22)14-10-6-3-7-11-14/h2-11H,1H3,(H,19,20,22)

InChI Key

GTKGKDRGSSQGSK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C(NC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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